1-methyl-4-{3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}piperazine
Description
1-Methyl-4-{3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}piperazine is a piperazine derivative featuring a methyl group at the 1-position and a complex substituent at the 4-position. The latter comprises a pyrrolidine ring linked via a carbonyl group to the piperazine core, with a 6-methylpyridin-2-yloxy moiety at the pyrrolidine’s 3-position.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-13-4-3-5-15(17-13)22-14-6-7-20(12-14)16(21)19-10-8-18(2)9-11-19/h3-5,14H,6-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOKQDBWOJAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
It’s worth noting that similar compounds, like imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate.
Biochemical Pathways
These could include pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of the target compound with structurally related analogs.
Structural and Functional Analogues
1-(6-Fluoro-4-methylpyridin-3-yl)piperazine () Structure: Fluorinated pyridine directly attached to piperazine. Key Differences: Lacks the pyrrolidine-carbonyl bridge and pyridyloxy group. Properties: m/z [M+H]+ = 196; synthesized via HCl-mediated deprotection.
Selenium-Containing Piperazines (RSe-1, RSe-2; ) Structure: Alkylselanyl chains (e.g., phenylselanylpropyl) attached to piperazine. Key Differences: Selenium substituents confer distinct redox properties vs. the oxygen-rich pyridyloxy group in the target compound.
- Structure : Piperazine-based CCR5 antagonist with trifluoromethylphenyl and methyl groups.
- Key Differences : Bulky aromatic substituents enhance receptor selectivity (CCR5 over muscarinic receptors).
- Pharmacology : Potent HIV-1 entry inhibitor with oral bioavailability >80% in preclinical models. Highlights the role of lipophilic groups in enhancing CNS penetration .
1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine () Structure: Pyrrolidinylcarbonyl-pyridyl substituent on piperazine. Key Differences: Similar carbonyl-pyrrolidine motif but lacks the methylpyridyloxy group.
1-Methyl-4-(4-nitrophenyl)piperazine ()
- Structure : Nitrophenyl group directly attached to piperazine.
- Key Differences : Electron-withdrawing nitro group contrasts with the electron-donating methylpyridyloxy group.
- Properties : Likely reduced solubility compared to the target compound .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility | Pharmacological Notes |
|---|---|---|---|---|---|
| Target Compound | C17H23N4O2 | ~323.4 | Pyrrolidine-carbonyl, 6-methylpyridyloxy | Moderate (polar groups) | Potential CNS/antiviral activity |
| 1-(6-Fluoro-4-methylpyridin-3-yl)piperazine | C10H13FN3 | 194.23 | Fluoropyridine | Low | Intermediate for further synthesis |
| RSe-1 | C14H21N2Se | 313.29 | Phenylselanylpropyl | High (as HCl salt) | Antioxidant/redox modulation |
| Sch-350634 | C26H32F3N3O2 | 499.55 | Trifluoromethylphenyl, methylpiperidine | High | Orally bioavailable CCR5 antagonist |
| 1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine | C14H20N4O | 260.33 | Pyrrolidinylcarbonyl-pyridyl | Moderate | Unspecified receptor interaction |
Structure-Activity Relationship (SAR) Insights
- Piperazine Core : Essential for hydrogen bonding and conformational flexibility.
- 6-Methylpyridyloxy Group : Improves solubility via oxygen-mediated polarity and may engage in π-π stacking with aromatic residues in target proteins .
- Electron-Donating vs. Withdrawing Groups : The methylpyridyloxy group (electron-donating) likely improves metabolic stability compared to nitro or trifluoromethyl groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-4-{3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}piperazine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted pyrrolidine and piperazine derivatives. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution under reflux conditions in solvents like DMSO or acetonitrile. Catalysts such as Pd(OAc)₂ or NiCl₂ improve regioselectivity, while temperature control (70–100°C) minimizes side reactions. Purification via reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) enhances purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to analyze coupling constants and chemical shifts (e.g., δ ~3.4–4.1 ppm for piperazine/pyrrolidine protons). X-ray crystallography resolves stereochemistry, while LC-MS (ESI+) confirms molecular weight (e.g., [M+H]+ = calculated m/z). Computational methods (DFT) predict 3D conformations and verify binding modes with biological targets .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Radioligand binding assays (e.g., for GPCRs or kinases) quantify receptor affinity (IC₅₀ values). Cell viability assays (MTT or CellTiter-Glo) assess cytotoxicity in cancer lines (e.g., IC₅₀ <10 µM indicates potency). Functional assays (cAMP or calcium flux) determine agonist/antagonist activity. Use HEK293 cells transfected with target receptors for specificity validation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodological Answer : Asymmetric lithiation-trapping using (-)-sparteine or (+)-sparteine surrogate with s-BuLi induces chirality at the pyrrolidine carbon. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers (ee >98%). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) in organic solvents optimizes enantiomeric excess .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding to active sites (e.g., kinase ATP pockets). MD simulations (GROMACS) assess stability over 100 ns trajectories. Free energy perturbation (FEP) calculates ΔΔG for mutations. Validate predictions with mutagenesis studies (e.g., Kd shifts in receptor mutants) .
Q. How do structural modifications (e.g., pyridine methylation or pyrrolidine substitution) affect metabolic stability and pharmacokinetics?
- Methodological Answer : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life. Microsomal stability assays (human liver microsomes + NADPH) measure intrinsic clearance. LogP (HPLC) and PAMPA permeability predict oral bioavailability. Replace pyridine with fluorinated analogs (e.g., CF₃) to enhance CNS penetration .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between in silico binding predictions and experimental IC₅₀ values?
- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, water inclusion). Use SPR (surface plasmon resonance) to measure real-time binding kinetics (ka/kd). Compare with ITC (isothermal titration calorimetry) for thermodynamic profiling. Cross-validate with cryo-EM structures of ligand-receptor complexes .
Q. What orthogonal techniques confirm the absence of off-target effects in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
